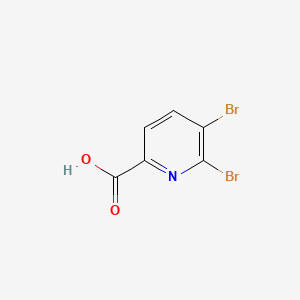

5,6-Dibromopicolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

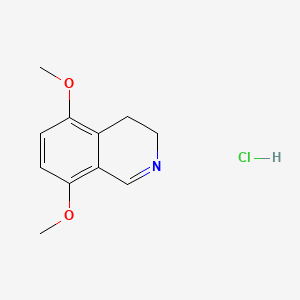

5,6-Dibromopicolinic acid is a chemical compound with the CAS number 1206679-66-4 . It has a molecular weight of 280.9 and its IUPAC name is 5,6-dibromo-2-pyridinecarboxylic acid . It is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular formula of 5,6-Dibromopicolinic acid is C6H3Br2NO2 . The average mass is 280.901 Da and the monoisotopic mass is 278.853027 Da .Physical And Chemical Properties Analysis

5,6-Dibromopicolinic acid is a solid substance . The physical form of this compound is solid .科学的研究の応用

Electrochemical Biosensing : A study by Xiang et al. (2007) demonstrated a novel electrochemical method for the selective determination of dopamine, employing laccase/multi-walled carbon nanotube-based biosensors. This method involves chemical reactions that ultimately produce 5,6-dihydroxyindoline quinone, demonstrating the relevance of similar compounds in biosensor development (Xiang et al., 2007).

Microbial Degradation of Picolinic Acid : Qiu et al. (2019) identified a gene cluster responsible for the degradation of picolinic acid in Alcaligenes faecalis JQ135. This study provides insights into the microbial catabolism of environmental toxic pyridine derivatives, which could be related to the metabolism of compounds like 5,6-Dibromopicolinic acid (Qiu et al., 2019).

Pharmacokinetics in Cancer Therapy : Kissel et al. (1997) conducted a study on the pharmacokinetics of 5-fluorouracil in patients with liver metastases from colorectal adenocarcinoma, offering insights into the behavior of fluorinated compounds similar to 5,6-Dibromopicolinic acid in therapeutic contexts (Kissel et al., 1997).

Dopamine β-Hydroxylase Inhibition : Research by Toshiharu et al. (1970) revealed that fusaric acid (5-butylpicolinic acid) is a potent inhibitor of dopamine β-hydroxylase in vitro and in vivo. This highlights the potential of related compounds in neurological and pharmacological research (Toshiharu et al., 1970).

Synthesis of Pyrrolo[2,3-d]pyrimidines : Jiang et al. (2015) described a Copper/6-methylpicolinic acid catalyzed coupling reaction, which is relevant to the synthesis of complex organic compounds, demonstrating the utility of picolinic acid derivatives in organic synthesis (Jiang et al., 2015).

Safety and Hazards

The safety information for 5,6-Dibromopicolinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

5,6-Dibromopicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes including viral replication and packaging

Mode of Action

Picolinic acid, the parent compound of 5,6-Dibromopicolinic acid, binds to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction can potentially inhibit the function of ZFPs involved in viral replication and packaging .

Biochemical Pathways

Picolinic acid is known to play a key role in zinc transport . By binding to ZFPs, it may affect the normal cell homeostatic functions and viral replication processes .

Pharmacokinetics

It is known that picolinic acid is a pyridine carboxylate metabolite of tryptophan . It is produced in the body on a daily basis through the breakdown of tryptophan . The pharmacokinetics of 5,6-Dibromopicolinic acid may be influenced by similar metabolic pathways.

Result of Action

Picolinic acid has been shown to have antiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, 5,6-Dibromopicolinic acid may have similar effects.

特性

IUPAC Name |

5,6-dibromopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHFYQMPUZAWOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659339 |

Source

|

| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206679-66-4 |

Source

|

| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)